Chemical structure and properties of 5H-Pyrrolo[2,3-b]pyrazin-7-amine
Chemical structure and properties of 5H-Pyrrolo[2,3-b]pyrazin-7-amine
The following is an in-depth technical guide on the chemical structure, synthesis, and properties of 5H-Pyrrolo[2,3-b]pyrazin-7-amine and its derivatives.
Chemical Structure, Synthesis, and Medicinal Applications[1]
Executive Summary
5H-Pyrrolo[2,3-b]pyrazin-7-amine (CAS: 1505002-82-3) represents a critical scaffold in medicinal chemistry, specifically within the class of kinase inhibitors. Structurally, it is a fused bicyclic heteroaromatic system consisting of a pyrazine ring fused to a pyrrole ring. It is an isomer of 7-azaindole (pyrrolo[2,3-b]pyridine) but possesses distinct electronic properties due to the additional nitrogen atom in the six-membered ring.
This scaffold acts as a privileged structure for ATP-competitive inhibition, particularly targeting Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK) . Its 7-amino functionality serves as a versatile handle for derivatization or as a key donor motif in hydrogen bond networks within the kinase hinge region.
Structural Analysis & Physicochemical Properties[2][3][4][5]
2.1 Chemical Identity[1][2]
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IUPAC Name: 5H-Pyrrolo[2,3-b]pyrazin-7-amine
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Common Synonyms: 7-Amino-4,7-diazaindole; 7-Amino-5H-pyrrolo[2,3-b]pyrazine.
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Molecular Formula: C₆H₆N₄
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Molecular Weight: 134.14 g/mol
2.2 Numbering and Tautomerism
The numbering of the fused system is critical for accurate derivatization.
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Positions 1, 4: Pyrazine nitrogen atoms (H-bond acceptors).
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Position 5: Pyrrole nitrogen (H-bond donor in the 5H-tautomer).
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Position 7: The site of the amine substitution.
Tautomeric Stability: The 5H-tautomer is the thermodynamically dominant form in solution, preserving the aromaticity of the pyrrole ring. The exocyclic amine at position 7 can exist in amino (-NH₂) or imino (=NH) forms, though the amino form is favored due to aromatic stabilization of the fused system.
2.3 Physicochemical Profile
| Property | Value (Predicted/Exp) | Significance |
| LogP | ~0.3 - 0.6 | Moderate hydrophilicity; suitable for oral bioavailability optimization. |
| pKa (Pyrrole NH) | ~13.0 | Weak acid; deprotonation requires strong bases (e.g., NaH). |
| pKa (Pyrazine N) | ~2.5 - 3.5 | Weak base; protonation occurs at N1 or N4 under acidic conditions. |
| H-Bond Donors | 3 (Pyrrole NH, Amine NH₂) | Critical for hinge binding interactions. |
| H-Bond Acceptors | 3 (Pyrazine N1, N4, Amine N) | Facilitates water solubility and target engagement. |
Synthetic Routes & Process Chemistry
The synthesis of the 7-amino derivative typically proceeds via a Thorpe-Ziegler cyclization strategy. This method is preferred over direct amination of the parent scaffold due to regioselectivity control.
3.1 Primary Synthetic Pathway (Thorpe-Ziegler Cyclization)
This route constructs the pyrrole ring onto a pre-existing pyrazine core.
Precursors:
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2-Amino-3-cyanopyrazine (Starting Material)
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Ethyl bromoacetate (Cyclization Reagent)
Mechanism:
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N-Alkylation: The exocyclic amine of 2-amino-3-cyanopyrazine attacks the alkyl halide of ethyl bromoacetate.
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Cyclization: Base-mediated deprotonation of the methylene alpha to the ester creates a carbanion, which attacks the nitrile carbon.
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Tautomerization: The resulting imine tautomerizes to the stable amino-pyrrole.
Note on Stability: The free 7-amine is prone to oxidative degradation. In practice, it is often isolated as the ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS 1260779-51-8) intermediate, which is more stable and serves as the divergent point for library synthesis.
3.2 Visualization of Synthesis Logic
Caption: Synthetic pathway via Thorpe-Ziegler cyclization yielding the stable 6-carboxylate precursor.
Experimental Protocols
Protocol A: Synthesis of Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
This protocol yields the stabilized precursor, the industry-standard entry point.
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Reagents: 2-Amino-3-cyanopyrazine (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (
, 2.0 eq), DMF (anhydrous). -
Procedure:
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Dissolve 2-amino-3-cyanopyrazine in anhydrous DMF under Nitrogen atmosphere.
-
Add
and stir for 15 minutes at room temperature. -
Dropwise add ethyl bromoacetate.
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Heat the mixture to 60-80°C for 4-6 hours. Monitor by LC-MS for the formation of the cyclized product (M+H ~207).
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Workup: Pour into ice-water. The product typically precipitates as a solid. Filter, wash with water and cold ethanol.
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Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).
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Protocol B: Decarboxylation to 5H-Pyrrolo[2,3-b]pyrazin-7-amine
Required if the unsubstituted amine is the specific target.
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Hydrolysis: Treat the ester with 1M NaOH/MeOH at reflux to form the carboxylic acid.
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Decarboxylation: Heat the carboxylic acid in diphenyl ether at 200°C or use microwave irradiation in acidic media. Caution: This step often results in low yields due to the instability of the electron-rich pyrrole.
Medicinal Chemistry Applications
5.1 Kinase Inhibition Mechanism
The 5H-pyrrolo[2,3-b]pyrazine scaffold is a bioisostere of the purine nucleus, making it an effective ATP-mimetic.
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Hinge Binding: The Pyrrole NH (N5) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu residue). The Pyrazine N (N4) acts as a hydrogen bond acceptor from the backbone NH (e.g., Ala residue).
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7-Position Vector: The 7-amino group projects towards the solvent-exposed region or the ribose binding pocket, allowing for the attachment of solubilizing groups or warheads (for covalent inhibition).
5.2 Case Study: FGFR Inhibitors
Research has demonstrated that 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit nanomolar potency against FGFR1/2/3.[7] The scaffold provides a unique vector for substituents that can access the "gatekeeper" region, overcoming resistance mutations common in other scaffolds like indazoles.
5.3 Pharmacophore Mapping
Caption: Pharmacophore interaction map showing the bidentate hinge-binding mode of the scaffold.
References
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Jiang, A., et al. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 23(3), 698. Link
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ChemicalBook. "5H-pyrrolo[2,3-b]pyrazin-7-amine Product Page & CAS 1505002-82-3 Data." Link
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Zhang, Z., et al. (2017). "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." Preprints. Link
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PubChem. "Compound Summary: 5H-Pyrrolo[2,3-b]pyrazine."[8] National Library of Medicine. Link
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BenchChem. "Synthesis of 2-amino-3-cyanopyridine derivatives (Analogous Chemistry)." Link
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- 4. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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